molecular formula C6H6N2O3 B12858404 4-Formamido-1H-pyrrole-2-carboxylic acid CAS No. 85406-57-1

4-Formamido-1H-pyrrole-2-carboxylic acid

Cat. No.: B12858404
CAS No.: 85406-57-1
M. Wt: 154.12 g/mol
InChI Key: OKUQOGCLTASCBK-UHFFFAOYSA-N
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Description

4-Formamido-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formamido-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound often involves the use of bio-renewable feedstocks such as cellulose and chitin. By combining molecules from different origins, a protocol can be developed to optimize the use of atoms from renewable sources. For instance, the reaction of D-glucosamine and pyruvic acid has been identified as a promising route to produce pyrrole-2-carboxylic acid, a precursor to this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Formamido-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Copper(II) catalysts and air.

    Reduction: Metal hydrides or catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride in ionic liquids.

Major Products:

    Oxidation: Oxidized pyrroles.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Scientific Research Applications

4-Formamido-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formamido-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The formamido group allows the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its formamido group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial contexts.

Properties

CAS No.

85406-57-1

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-formamido-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c9-3-8-4-1-5(6(10)11)7-2-4/h1-3,7H,(H,8,9)(H,10,11)

InChI Key

OKUQOGCLTASCBK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1NC=O)C(=O)O

Origin of Product

United States

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